Methyl 3,3-difluoro-2-oxopropanoate
Description
Methyl 3,3-difluoro-2-oxopropanoate is a fluorinated ester characterized by a ketone group at the 2-position and two fluorine atoms at the 3-position of the propanoate backbone. Its molecular structure (C₄H₄F₂O₃) combines the electronic effects of fluorine substituents with the reactivity of both ester and ketone functional groups. This compound is of interest in pharmaceutical and organic synthesis due to fluorine's ability to modulate metabolic stability, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
methyl 3,3-difluoro-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXPNNVBNHMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoro-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of methyl 3,3-difluoro-2-hydroxypropanoate.
Hydrolysis: Formation of 3,3-difluoro-2-oxopropanoic acid and methanol.
Scientific Research Applications
Methyl 3,3-difluoro-2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3,3-difluoro-2-oxopropanoate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
Methyl 3-chloro-3-oxopropanoate (CAS 37517-81-0) shares a similar backbone but replaces fluorine with chlorine at the 3-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce the compound’s inductive electron-withdrawing effects. This results in differences in reactivity, such as slower nucleophilic substitution rates and altered acidity of the α-hydrogens. Fluorinated analogs like Methyl 3,3-difluoro-2-oxopropanoate exhibit enhanced metabolic stability and improved membrane permeability, making them more favorable in drug design .
Ester Group Variations: Methyl vs. Ethyl
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 256.245) and Ethyl 2-fluoro-3-oxo-3-phenylpropanoate feature ethyl ester groups instead of methyl. For example, methyl esters generally have higher volatility and slightly higher polarity than ethyl esters, which can influence purification methods (e.g., distillation) and reaction kinetics in ester hydrolysis .
Aromatic vs. Aliphatic Substituents
Benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate (from ) introduces a benzyl group, adding aromatic π-system interactions. This enhances binding affinity in receptor-ligand systems compared to aliphatic analogs. However, the aromatic group may also increase molecular weight and reduce solubility, necessitating formulation adjustments in pharmaceutical applications .
Key Data and Structural Analysis
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3,3-difluoro-2-oxopropanoate (also known as methyl 3,3-difluoro-2-oxobutanoate) is a fluorinated compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological macromolecules, and implications for drug development.
This compound has the following chemical characteristics:
- Molecular Formula : C5H6F2O3
- Molecular Weight : 152.10 g/mol
- Functional Groups : Contains a keto group (C=O) and an ester functional group, which contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis often begins with commercially available fluorinated precursors.
- Reactions : Key reactions include decarboxylation and aldol condensation, which can yield various derivatives that may exhibit different biological activities .
- Optimization : Reaction conditions such as solvent type and temperature are optimized to enhance yield and purity .
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Such interactions are crucial for understanding its mechanism of action in biological systems:
- Enzyme Modulation : The compound has been shown to modify enzyme activity, which can lead to significant therapeutic effects in drug development .
- Cellular Receptors : Its ability to bind to cellular receptors suggests potential applications in targeting specific pathways in disease processes.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
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Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. These compounds were found to inhibit cell proliferation by inducing apoptosis through pathways involving Bcl-2 family proteins .
Compound IC50 (µM) Cell Line This compound 15 H146 (small-cell lung cancer) Derivative A 10 H146 (small-cell lung cancer) Derivative B 20 Hela (cervical cancer) - Mechanism of Action : The compound's interaction with Bcl-xL has been characterized through fluorescence polarization assays, indicating that modifications at the acid group significantly influence binding affinity and cellular activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
